

Unveiling the Bioactive Potential of Tripterygium regelii: A Technical Overview

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Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of information regarding the specific biological activity of a compound referred to as "**Regelidine**." Its existence as a distinct, studied molecule with characterized pharmacological effects could not be verified. Therefore, this technical guide will focus on the well-documented biological activities of extracts and other identified bioactive compounds from its source, the plant Tripterygium regelii, and the closely related, extensively studied Tripterygium wilfordii. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this plant genus.

Introduction to Tripterygium regelii

Tripterygium regelii is a medicinal plant native to Korea and Japan that has been utilized in traditional medicine for its purported anti-inflammatory and anti-cancer properties.[1] The genus Tripterygium is known to be a rich source of a wide array of bioactive natural products, with over 300 compounds identified, including diterpenoids, triterpenoids, sesquiterpenes, and alkaloids.[2] Among these, triptolide and celastrol are two of the most extensively studied compounds, primarily from the more widely researched Tripterygium wilfordii, and are considered to be major contributors to the plant's pharmacological effects.[2][3] Research into Tripterygium extracts and their constituents has revealed significant potential in treating autoimmune diseases, inflammation, and cancer.[2][4]



Key Biological Activities of Tripterygium regelii and its Congeners

The bioactive compounds found in Tripterygium species exhibit a broad spectrum of pharmacological activities. The primary areas of investigation include their anti-inflammatory, immunosuppressive, anti-cancer, and antioxidant effects.

Anti-inflammatory and Immunosuppressive Activity

Extracts from the Tripterygium genus are well-known for their potent anti-inflammatory and immunosuppressive properties, which are largely attributed to compounds like triptolide.[2] These effects are the basis for their traditional and modern use in treating autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus.[2][4] Diterpene quinoids, including triptoquinones A-F isolated from T. regelii, have also been reported to possess anti-inflammatory activities.[1]

Anti-Cancer Activity

Numerous compounds isolated from Tripterygium species have demonstrated significant anti-cancer properties. Triptolide, for instance, exhibits anti-leukemic activity and modulates various signaling pathways involved in cancer cell proliferation, invasion, and angiogenesis.[3] Sesquiterpenes such as triptofordin F-2, triptogelin A-1, and triptogelin C-1 from T. regelii have also shown anticancer activities.[1] Furthermore, diterpene-quinones like triptoquinone A and B have been shown to inhibit the growth of P-388 leukemia cells in vitro.[1]

Antioxidant and Neuroprotective Effects

A study on an extract of Tripterygium regelii (TRE) highlighted its considerable antioxidant and neuroprotective capabilities. The extract was found to possess significant amounts of phenolics and flavonoids and demonstrated potent radical scavenging activity.[1] This antioxidant activity is believed to underlie its protective effects against hydrogen peroxide-induced injury in human dopaminergic cells (SH-SY5Y), suggesting a potential therapeutic avenue for neurodegenerative diseases.[1]

Regulation of Lipid Metabolism



A methanol extract of Tripterygium regelii leaves (TR-LM) has been shown to reduce intracellular levels of triacylglycerol (TG) and cholesterol in HepG2 cells.[5] This effect is achieved through the downregulation of key lipogenic genes, including SREBP-1 and SREBP2, and their target enzymes.[5] These findings suggest that T. regelii extracts could be beneficial in managing hyperlipidemia and related metabolic disorders.[5]

Quantitative Data on Biological Activity

The following table summarizes the quantitative data available from a study on the antioxidant activity of a Tripterygium regelii extract (TRE).[1]

Parameter	Test Substance	Result (IC50 or Capacity)
Reducing Power	TRE	52.51 ± 0.21 μg
Reducing Power	Quercetin (Positive Control)	43.21 ± 0.96 μg
Reducing Power	Vitamin C (Positive Control)	24.00 ± 0.32 μg
DPPH Radical Scavenging Activity	TRE	47.83 μg
H2O2 Scavenging Capacity	TRE	57.68 ± 3.61 μM × μg-1 min-1

Experimental Protocols

Preparation of Tripterygium regelii Extract (TRE) for Antioxidant and Neuroprotective Studies

The dried aerial parts of Tripterygium regelii were ground into a fine powder and extracted with 80% methanol at room temperature for 48 hours. The extract was then filtered, and the solvent was evaporated under reduced pressure using a rotary evaporator. The resulting dried extract was stored at -20°C until use. For cell culture experiments, the dried extract was dissolved in dimethyl sulfoxide (DMSO).

DPPH Radical Scavenging Assay

The free radical scavenging activity of the TRE was measured using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay. A 0.1 mM solution of DPPH in methanol was prepared. An aliquot



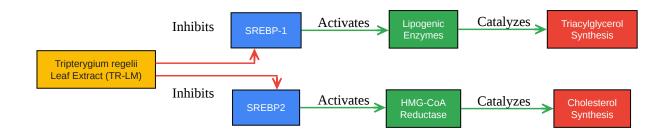
of the TRE at various concentrations was added to the DPPH solution. The mixture was shaken and allowed to stand at room temperature for 30 minutes in the dark. The absorbance was measured at 517 nm using a spectrophotometer. The percentage of scavenging activity was calculated as: $[(A0 - A1) / A0] \times 100$, where A0 is the absorbance of the control (DPPH solution without extract) and A1 is the absorbance of the sample.

Cell-Based Assay for Lipid Metabolism in HepG2 Cells

Human hepatoma HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To induce lipogenesis, the cells were treated with a high concentration of glucose. The cells were then treated with the methanol extract of T. regelii leaves (TR-LM) at various concentrations. After the treatment period, the intracellular lipid content was measured. The expression of lipogenic genes such as SREBP-1, SREBP2, and their target enzymes was analyzed using quantitative real-time PCR (qRT-PCR) and Western blotting.

Signaling Pathways and Experimental Workflows SREBP-Mediated Regulation of Lipid Metabolism by T. regelii Extract

The methanol extract of T. regelii leaves has been shown to downregulate the expression of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in the synthesis of cholesterol and fatty acids. The diagram below illustrates the proposed mechanism.



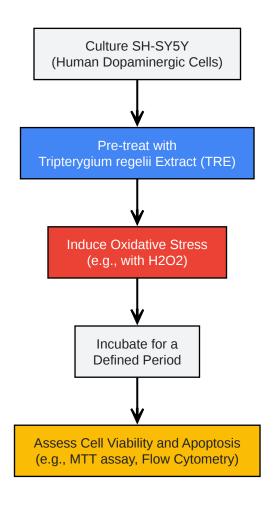
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Caption: Proposed mechanism of T. regelii extract in regulating lipid metabolism.



Experimental Workflow for Assessing Neuroprotective Effects

The following diagram outlines the general workflow used to evaluate the neuroprotective effects of the Tripterygium regelii extract against oxidative stress in a neuronal cell line.



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Caption: Workflow for evaluating the neuroprotective effects of T. regelii extract.

Conclusion and Future Directions

While the specific biological activity of "**Regelidine**" remains uncharacterized, the plant from which it is reportedly isolated, Tripterygium regelii, along with the broader Tripterygium genus, represents a significant source of potent bioactive compounds. The documented anti-inflammatory, immunosuppressive, anti-cancer, antioxidant, and metabolic regulatory effects of its extracts and identified constituents warrant further investigation. Future research should



focus on the isolation and detailed pharmacological characterization of individual compounds from Tripterygium regelii to identify novel therapeutic leads. Elucidating the precise mechanisms of action and signaling pathways modulated by these compounds will be crucial for their potential development into clinically useful agents. Furthermore, comprehensive toxicological studies are essential, given the known toxicity associated with some Tripterygium-derived compounds like triptolide.

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